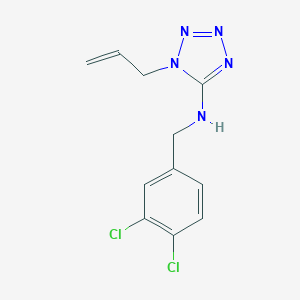![molecular formula C22H21N5O B275541 (4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275541.png)
(4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylbenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has been used in scientific research for its potential therapeutic properties. The compound is also known as MPTA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of MPTA is not fully understood, but it is believed to involve the activation of certain signaling pathways in the body. Specifically, MPTA has been shown to activate the protein kinase A (PKA) and protein kinase G (PKG) pathways, which can lead to vasodilation and other beneficial effects on cardiovascular function.
Biochemical and Physiological Effects:
MPTA has been shown to have a number of biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and antioxidant activity. These effects are thought to be mediated by the activation of PKA and PKG pathways, as well as other signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTA in lab experiments is its potential therapeutic properties, which could have implications for the treatment of various diseases. Additionally, MPTA is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one limitation of using MPTA is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on MPTA. One area of interest is the development of more potent and selective analogs of MPTA that could have improved therapeutic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of MPTA and its effects on various signaling pathways in the body. Finally, clinical trials are needed to determine the safety and efficacy of MPTA in humans, which could have important implications for the treatment of cardiovascular and other diseases.
Méthodes De Synthèse
The synthesis of MPTA involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The overall yield of MPTA is typically around 50-60%.
Applications De Recherche Scientifique
MPTA has been studied for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve cardiac function. Additionally, MPTA has been studied for its potential anti-inflammatory and antioxidant properties, which could have implications for the treatment of other diseases such as diabetes and cancer.
Propriétés
Formule moléculaire |
C22H21N5O |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H21N5O/c1-17-10-12-18(13-11-17)15-23-16-19-6-5-9-21(14-19)28-22-24-25-26-27(22)20-7-3-2-4-8-20/h2-14,23H,15-16H2,1H3 |
Clé InChI |
BDXUJNOROZEELE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)
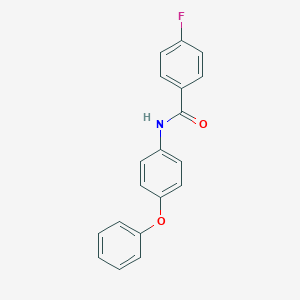
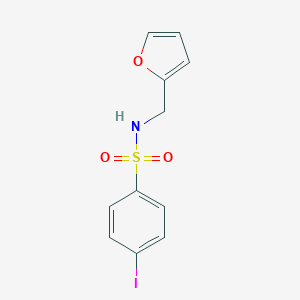
![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
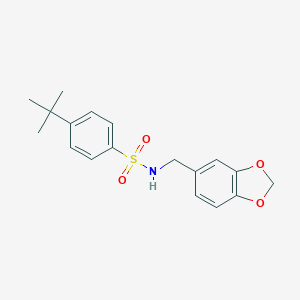
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
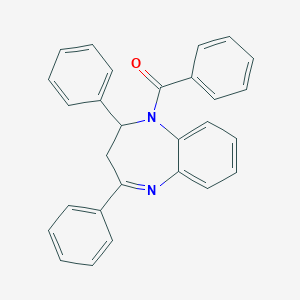
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
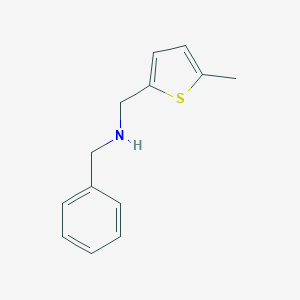
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
